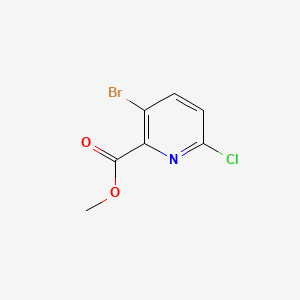

Methyl 3-bromo-6-chloropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridine Carboxylates in Organic Synthesis

The strategic placement of halogen atoms, as seen in Methyl 3-bromo-6-chloropicolinate, further enhances the synthetic utility of the pyridine (B92270) carboxylate scaffold. Halogens can act as leaving groups in nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. a2bchem.comambeed.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The differential reactivity of the bromine and chlorine atoms in this compound can also allow for sequential and site-selective modifications, adding another layer of strategic control in a synthetic sequence.

Significance As a Strategic Chemical Intermediate in Complex Molecule Construction

The true value of Methyl 3-bromo-6-chloropicolinate lies in its application as a strategic chemical intermediate for the synthesis of complex and high-value molecules. Its trifunctional nature—a methyl ester, a bromine atom, and a chlorine atom on a pyridine (B92270) core—makes it a versatile building block. a2bchem.com Chemists can selectively address each of these functional groups to introduce new substituents and build molecular complexity in a controlled manner.

A prime example of its strategic use is in the synthesis of novel inhibitors of Mycobacterium tuberculosis. acs.org Research has shown that derivatives of chloropicolinates can be elaborated into amides and ureas with potent antimycobacterial activity. The synthesis often begins with a related halopicolinate, where the halogen atoms are sequentially manipulated through cross-coupling and other reactions to introduce the desired pharmacophoric elements. acs.org

Furthermore, the bromine atom at the 3-position and the chlorine atom at the 6-position are amenable to various palladium-catalyzed cross-coupling reactions. ambeed.com For instance, the bromine atom can be selectively coupled with a boronic acid in a Suzuki-Miyaura reaction to form a new carbon-carbon bond, leaving the chlorine atom intact for subsequent transformations. This stepwise approach is crucial for the convergent synthesis of complex drug candidates and other functional organic materials. A patent for the synthesis of aromatic ring-lactam compounds describes a cross-coupling reaction involving an intermediate compound represented by the general formula (A1), which highlights the utility of such halogenated picolinates in creating fused ring systems. epo.org

Historical Perspectives and Evolution of Research Trajectories

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, chemists can map the complete bonding framework and infer stereochemical relationships. In the study of chloropicolinate derivatives, NMR is indispensable for confirming the successful synthesis and substitution patterns on the pyridine ring. nih.govacs.org

Proton (1H) NMR Analysis in Derivative Characterization

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the characterization of amide derivatives synthesized from a chloropicolinate scaffold, ¹H NMR is used to confirm the presence and structure of newly introduced functionalities. nih.govresearchgate.net For instance, the spectra of these derivatives typically show distinct signals for the protons on the pyridine ring, the methyl ester group, and the protons associated with the amide side chain. nih.gov

Key diagnostic signals include the downfield shifts of amide protons (N-H), often appearing as singlets above 10 ppm, and the characteristic splitting patterns of aromatic protons. The methyl ester group consistently appears as a sharp singlet around 3.8-3.9 ppm. nih.govacs.org

Table 1: Selected ¹H NMR Data for Methyl 4-amino-3-chloro-6-(2-acetamidophenyl)picolinate Derivatives (in DMSO-d₆)

| Compound | Aromatic Protons (ppm) | Amide N-H (ppm) | Methyl Ester (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|

| Derivative 10 acs.org | 8.21 (d, J=8.1 Hz), 7.61 (m), 7.38 (m), 7.28 (m), 7.22 (m) | 11.67 (s) | 3.91 (s) | 3.62 (s, 2H, -CH₂-) |

| Derivative 13 nih.gov | 8.22 (d, J=8.3 Hz), 7.55 (d, J=7.7 Hz), 7.45 (m), 7.29 (m), 7.09 (m) | 11.29 (s) | 3.77 (s) | 4.66 (s, 2H, -OCH₂-) |

Data sourced from a study on chloropicolinate amide and urea (B33335) derivatives. nih.govacs.org

Carbon-13 (13C) NMR Analysis for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). This technique is crucial for confirming the core structure of the picolinate (B1231196) ring and verifying the attachment of substituents. nih.govresearchgate.net

In derivatives of this compound, characteristic signals for the carbonyl carbon of the ester group appear significantly downfield (around 164-169 ppm), as do the carbons of the aromatic pyridine ring (typically 109-158 ppm). The methyl carbon of the ester group is consistently found much further upfield, around 52-53 ppm. nih.govacs.org

Table 2: Selected ¹³C NMR Data for Methyl 4-amino-3-chloro-6-(2-acetamidophenyl)picolinate Derivatives (in DMSO-d₆)

| Compound | Carbonyl Carbons (ppm) | Aromatic/Pyridine Carbons (ppm) | Methyl Ester Carbon (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|

| Derivative 10 acs.org | 168.9, 163.7 | 153.9, 152.8, 144.2, 136.7, 135.6, 130.1, 129.3, 129.1, 128.3, 128.2, 126.5, 125.8, 124.1, 111.9, 109.4 | 53.1 | 43.6 (-CH₂-) |

| Derivative 13 nih.gov | 166.7, 164.5 | 157.4, 153.8, 153.2, 135.5, 129.7, 129.1, 127.2, 124.3, 122.3, 121.4, 121.2, 120.9, 114.8, 111.6, 109.4 | 52.6 | 67.7 (-OCH₂-) |

Data sourced from a study on chloropicolinate amide and urea derivatives. nih.govacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assemble the complete molecular structure, especially for complex derivatives. uni-muenchen.de These techniques reveal correlations between nuclei, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of adjacent proton networks, such as those within an aromatic ring or an alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), definitively assigning a proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is exceptionally powerful for connecting different structural fragments, for example, by showing a correlation from the methyl ester protons to the ester carbonyl carbon and the adjacent C2 ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. This is crucial for determining the three-dimensional conformation and stereochemistry of the molecule.

The collective application of these 2D NMR techniques provides an irrefutable confirmation of the proposed chemical structure. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool used to determine the precise mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the calculation of a unique elemental composition, thus validating the molecular formula of a synthesized compound. nih.govresearchgate.net In the analysis of chloropicolinate derivatives, HRMS serves as a final check on the identity of the product, confirming that the desired chemical transformation has occurred. acs.org The experimental mass-to-charge ratio (m/z) is compared against the theoretical value calculated for the expected molecular formula.

Table 3: HRMS Data for Selected Chloropicolinate Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| Derivative 10 acs.org | C₂₁H₁₈ClN₃O₃ | 396.1109 | 396.1109 |

| Derivative 13 nih.gov | C₂₁H₁₈ClN₃O₄ | 412.1058 | 412.1058 |

Data sourced from a study on chloropicolinate amide and urea derivatives. nih.govacs.org

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

For novel or structurally complex compounds, growing a single crystal suitable for X-ray diffraction analysis is highly desirable. In a study of chloropicolinate derivatives, researchers successfully obtained single crystals for two amide derivatives, confirming the structures that were previously determined by spectroscopic methods. nih.govacs.org The analysis not only verified the atomic connectivity but also revealed details about intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack together in a crystal lattice. acs.orgresearchgate.net

Table 4: Single-Crystal X-ray Diffraction Data for Chloropicolinate Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| Derivative 15 acs.org | C₂₀H₁₄ClF₃N₄O₃ | Orthorhombic | Pbca | Contains one formula unit in the asymmetric unit. Displays both intramolecular and intermolecular hydrogen bonding. |

| Derivative 18 acs.org | Not specified | Monoclinic | P2₁/c | Structure confirmed spectral data. |

Data sourced from a study on chloropicolinate amide and urea derivatives. acs.org

Elemental Analysis (CHN Analysis) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₇H₅BrClNO₂. uni.luachmem.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. A pure sample of the compound is expected to yield experimental results that closely align with these calculated values, typically within a standard deviation of ±0.4%, confirming the elemental makeup of the molecule.

The verification process relies on the precise molar masses of the constituent elements and the total molecular weight of the compound. Any significant deviation between the experimental and theoretical percentages would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 33.58% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.02% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.91% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.16% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.60% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.78% |

| Total Molecular Weight | 250.48 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of the chemical bonds. Each type of bond and functional group absorbs radiation at a characteristic frequency (or wavenumber, typically measured in cm⁻¹).

The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its key structural features: the methyl ester group (-COOCH₃), the pyridine ring, and the carbon-halogen bonds (C-Cl and C-Br). While a specific, peer-reviewed spectrum for this exact compound is not widely published, the expected absorption regions can be inferred from the analysis of related structures and established spectroscopic data. For instance, a related derivative, Methyl 6-chloropicolinate, has been identified using IR spectroscopy. oup.com

The key functional groups and their expected IR absorption regions are detailed below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1715 - 1740 | Strong |

| C-O (Ester) | Stretch | 1250 - 1300 | Strong |

| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

The most prominent peak in the spectrum would be the strong carbonyl (C=O) stretch from the methyl ester group. The presence of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-Cl and C-Br stretches, alongside the aromatic ring vibrations, would further corroborate the structure of this compound.

Reactivity, Functionalization, and Derivatization Chemistry of Methyl 3 Bromo 6 Chloropicolinate

Reactions at the Ester Moiety and Pyridine (B92270) Nitrogen

The ester group and the nitrogen atom of the pyridine ring in methyl 3-bromo-6-chloropicolinate are key sites for chemical transformations.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out using a suitable base, such as sodium hydroxide, in a polar solvent like ethanol. google.com This hydrolysis is a critical step in the synthesis of various derivatives, as the resulting carboxylic acid can be further modified, for instance, through amide coupling reactions. google.comgoogle.com

While specific examples of transesterification are not extensively detailed in the provided search results, this reaction is a standard conversion for esters. It would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to yield a new ester.

Oxidation to N-oxides

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. google.comgoogle.com This transformation is a crucial step for further functionalization of the pyridine ring. google.comgoogle.com The resulting N-oxide can activate the pyridine ring for subsequent reactions, such as chlorination. google.comgoogle.com For example, oxidation to the N-oxide followed by treatment with phosphorus oxychloride introduces a chlorine atom at the 4-position, yielding methyl 3-bromo-4,6-dichloropicolinate. google.comgoogle.comgoogle.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The halogen substituents on the pyridine ring of this compound provide handles for a variety of substitution reactions.

Selective Substitutions at the Halogenated Positions

The presence of both bromine and chlorine atoms on the pyridine ring allows for selective substitution reactions. For instance, in the derivative methyl 3-bromo-4,6-dichloropicolinate, the 4-chloro group can be selectively displaced by various nucleophiles. google.comgoogle.comgoogle.com This selectivity is a valuable tool for introducing diverse functionalities at specific positions on the pyridine ring. The 3-bromo group can either be kept intact or be converted to other groups through appropriate substitution reactions. google.comgoogle.com

Introduction of Diverse Functional Groups (e.g., Amines)

A key application of the selective substitution is the introduction of amines. a2bchem.com Mono- and dialkylamines, which may contain other functional groups, can be introduced at the 4-position of methyl 3-bromo-4,6-dichloropicolinate. google.comgoogle.comgoogle.com This reaction allows for the synthesis of a wide array of substituted picolinates with potential applications in medicinal chemistry. a2bchem.com Besides direct amination, other functional groups can be introduced. For example, the bromo group can be converted to a cyano group via a palladium-catalyzed reaction with zinc cyanide. google.com

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. a2bchem.com These reactions are fundamental in the synthesis of complex organic molecules. a2bchem.com

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the bromo- or chloro-substituted picolinate (B1231196) with a boronic acid or ester in the presence of a palladium catalyst and a base. ambeed.com This method is used to introduce aryl or heteroaryl substituents.

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups. google.com

Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds. For instance, the 3-bromo group can be converted to a methyl group using tetramethyltin (B1198279) in a Stille reaction. google.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, providing an alternative route for the introduction of amines. google.com

Negishi Coupling: This reaction employs organozinc reagents for carbon-carbon bond formation. google.com

Hiyama Coupling: This reaction utilizes organosilicon compounds for cross-coupling. ambeed.com

Kumada Coupling: This reaction involves the use of Grignard reagents for the formation of carbon-carbon bonds. ambeed.com

A specific example of a cross-coupling reaction involves reacting this compound with a boronic ester derivative in the presence of a palladium catalyst like 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane (B109758) complex and a base such as tripotassium phosphate (B84403) in a solvent like toluene. google.com

Table of Reaction Conditions for Metal-Catalyzed Cross-Coupling of this compound Derivatives

| Coupling Reaction | Reactants | Catalyst | Base | Solvent |

| Suzuki Coupling | Boronic acid/ester | Palladium catalyst | Mild base | Toluene |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | Amine base | Not specified |

| Stille Coupling | Organotin reagent | Palladium catalyst | Not specified | Not specified |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | Strong base | Not specified |

| Negishi Coupling | Organozinc reagent | Palladium or Nickel catalyst | Not specified | Not specified |

| Hiyama Coupling | Organosilicon reagent | Palladium catalyst | Fluoride source | Not specified |

| Kumada Coupling | Grignard reagent | Palladium or Nickel catalyst | Not specified | Not specified |

Synthesis of Complex Derivatives for Specific Applications

The functionalized picolinate core derived from this compound is a platform for synthesizing a variety of complex molecules with targeted applications, including potential therapeutic agents and protein degraders.

1 Formation of Amide Derivatives

Amide derivatives are frequently synthesized to explore new chemical space for drug discovery. Starting from the key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a series of amide derivatives can be prepared. nih.govacs.org The synthesis involves a coupling reaction between the amino group on the phenyl ring of the scaffold and various acid chlorides. acs.org This straightforward acylation leads to the formation of a diverse library of N-acylated compounds. These reactions are typically performed in a solvent like dichloromethane at room temperature. acs.org The resulting amide derivatives have been investigated for their potential as novel inhibitors for Mycobacterium tuberculosis. nih.govresearchgate.net

Table 2: Synthesis of Amide Derivatives

| Starting Material | Reagent | Product Class | Reference |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Various Acid Chlorides (R-COCl) | Chloropicolinate Amides | nih.govacs.org |

2 Preparation of Urea (B33335) and Thiourea (B124793) Derivatives

In a similar fashion to amide synthesis, the amino group of the methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate scaffold can be used to prepare urea and thiourea derivatives. nih.govacs.org These functional groups are known to participate in hydrogen bonding and are common in bioactive molecules. uobabylon.edu.iq

The synthesis is achieved by reacting the scaffold with different isocyanates (R-NCO) to form urea derivatives or with isothiocyanates (R-NCS) to form thiourea derivatives. acs.organalis.com.my The reactions are generally carried out in dichloromethane with a base such as triethylamine (B128534) (TEA). acs.org This approach has led to the creation of a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas, which have been characterized and evaluated for their biological activities. nih.govresearchgate.netnih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product Class | Reference |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Isocyanates (R-NCO) | Urea Derivatives | nih.govacs.org |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Isothiocyanates (R-NCS) | Thiourea Derivatives | nih.govacs.org |

3 Incorporation into Protein Degrader Building Blocks

This compound and its close analogs are explicitly identified as protein degrader building blocks. labsolu.cacalpaclab.com These building blocks are crucial components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.

A specific synthetic application involves the reaction of methyl 3-(bromomethyl)-6-chloropicolinate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com In this reaction, the bromomethyl group of the picolinate derivative reacts with the amino group of the piperidinedione moiety, which is a common E3 ligase-binding element (a "degron"). The reaction is typically performed in acetonitrile (B52724) with a base like diisopropylethylamine (DIEA) under reflux conditions to yield a key intermediate for more complex degronimers. google.com This demonstrates the role of the title compound as a linker precursor, connecting the target-binding ligand to the degron part of a PROTAC.

Biological Activities and Structure Activity Relationship Sar Studies of Methyl 3 Bromo 6 Chloropicolinate Derivatives

Antimycobacterial Activity Research

Derivatives of methyl 3-bromo-6-chloropicolinate have been a focal point in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). nih.gov Scientists have designed and synthesized novel compounds by mimicking the structures of known anti-TB agents, like isoniazid (B1672263), and combining them with the chloropicolinate scaffold. nih.govacs.org This strategy aims to develop new heterocyclic compounds that can overcome existing drug resistance and effectively inhibit bacterial growth. nih.govacs.org

A significant body of research has focused on the synthesis of chloropicolinate amides, ureas, and thioureas and their subsequent evaluation against the H37Rv strain of Mycobacterium tuberculosis. acs.orgresearchgate.net The in vitro antimycobacterial activity is commonly determined using the Microplate Alamar Blue Assay (MABA) method, which measures the minimum inhibitory concentration (MIC) required to completely inhibit bacterial growth. acs.orgresearchgate.net

In one study, a series of 30 novel diamino phenyl chloropicolinate derivatives, including carboxamides, ureas, and thioureas, were synthesized and tested. acs.org The MIC values for these compounds against Mtb H37Rv ranged from 6.96 to 68.96 μM. acs.org Several of these compounds demonstrated promising activity, with some exhibiting low cytotoxicity compared to standard anti-TB drugs like isoniazid and rifampicin. nih.govacs.org For instance, compounds designated as 16 and 19 in the study showed significant anti-TB activity. nih.govacs.org

Table 1: In Vitro Antimycobacterial Activity of Selected Chloropicolinate Derivatives against M. tuberculosis H37Rv

| Compound | Derivative Type | MIC (µM) |

|---|---|---|

| 10 | Carboxamide | 13.9 |

| 16 | Carboxamide | 7.91 |

| 19 | Carboxamide | 6.96 |

| 22 | Carboxamide | 12.5 |

| 28 | Urea (B33335) | 12.5 |

Data sourced from a study on novel chloropicolinate inhibitors. nih.gov

The mechanism of action for these novel chloropicolinate derivatives is believed to involve the inhibition of key bacterial enzymes essential for cell wall synthesis. nih.gov Molecular docking studies have shown a strong correlation between the antimycobacterial activity of these compounds and their interaction with the MurB enzyme. nih.govacs.org MurB is a crucial enzyme in the peptidoglycan biosynthesis pathway of bacteria.

These in silico analyses indicate that the synthesized compounds exhibit strong binding interactions with the MurB inhibitor binding site. nih.gov Specifically, structure-activity relationship (SAR) studies suggest that substitutions on the heterocyclic structure influence the anti-TB potential. nih.gov The presence of electronegative groups can enhance activity, which is attributed to the increased polarity of the heterocycle. nih.govmdpi.com Furthermore, molecular modeling has revealed that halogen substitutions on the compounds can form strong hydrogen bond interactions with amino acid residues within the active site of the Mtb MurB enzyme. nih.gov

The promising in vitro activity and low cytotoxicity of certain chloropicolinate derivatives position them as strong candidates for preclinical development. nih.govacs.org Compounds that exhibit high efficacy against Mtb, including drug-resistant strains, are of particular interest. nih.gov The development of new anti-TB drugs is critical due to the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms of the disease. acs.org

The favorable therapeutic window observed for this class of compounds provides a clear path for their future design and development as anti-TB agents. researchgate.net Researchers have concluded that some of the synthesized chloropicolinate derivatives could serve as promising leads for future anti-tuberculosis drug development programs. nih.govacs.org

Agrochemical Research: Herbicidal Efficacy and Selectivity

The chloropicolinate scaffold is not only relevant in medicinal chemistry but is also a well-established component in the field of agrochemicals. acs.org Chloropicolinate amides and urea derivatives, in particular, are recognized as effective herbicidal agents. nih.govresearchgate.net

Derivatives based on the chloropicolinate structure have been successfully developed and commercialized as herbicides with excellent efficacy against broadleaf weeds. nih.gov For example, herbicides like Arylex™ active (Halauxifen-methyl) and Rinskor™ active are based on this chemical family and demonstrate very good control of a wide range of broadleaf weeds. nih.gov Research has shown that these compounds can lead to a significant reduction in weed biomass, making them valuable for crop management.

The chloropicolinate amide moiety is a critical structural feature responsible for the herbicidal activity. nih.govacs.org This part of the molecule plays a crucial role in disrupting metabolic processes within the target weeds, leading to their demise. nih.gov A key advantage highlighted by researchers is that these herbicides can effectively manage weeds without negatively impacting the immune systems of the crops, thereby contributing to maximum crop production. nih.govacs.org The mechanism is often related to the disruption of auxin signaling in the plants.

Impact on Plant Physiological Systems

Derivatives of this compound, particularly those within the broader class of 2-picolinic acids, are recognized for their significant impact on plant physiology, primarily as synthetic auxin herbicides. nih.govbohrium.com These compounds mimic the effects of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The herbicidal activity is a key focus of research for this class of compounds. nih.govbohrium.commdpi.commdpi.com

The structural backbone of picolinic acid is a critical determinant of its herbicidal properties. nih.gov Modifications to this structure, such as the introduction of different substituents, can significantly alter the compound's efficacy and spectrum of activity against various weed species. nih.govmdpi.com For instance, the development of 6-aryl-2-picolinates, like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, arose from replacing a chlorine atom with a phenyl group at the 6-position of the picolinic acid ring, resulting in potent herbicides. nih.gov

Research into novel derivatives continues to explore these structure-activity relationships. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated that these modifications can lead to compounds with superior herbicidal activity compared to existing commercial products like picloram (B1677784) and even newer herbicides such as halauxifen-methyl and florpyrauxifen. nih.govbohrium.commdpi.com

The mode of action of some of these novel picolinic acid derivatives may differ from traditional synthetic auxins. For example, certain 6-indazolyl-2-picolinic acids have been shown to induce the overproduction of ethylene (B1197577) and abscisic acid (ABA) in plants, leading to rapid plant death, a mechanism distinct from other picolinic acids. mdpi.com This is achieved through the upregulation of genes involved in ethylene and ABA synthesis (ACS7 and NCED3), while simultaneously downregulating auxin transport and response genes. mdpi.com

The following table summarizes the herbicidal activity of selected picolinic acid derivatives against various weed species, as demonstrated in root growth inhibition assays.

| Compound/Active Ingredient | Target Weed Species | Concentration | Root Inhibition (%) | Source |

| Compound 5a (a 6-indazolyl-2-picolinic acid) | Brassica napus | 10 µM | Significantly greater than picloram | mdpi.com |

| Compound 5a (a 6-indazolyl-2-picolinic acid) | Abutilon theophrasti | 10 µM | Significantly greater than picloram | mdpi.com |

| Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Broadleaf weeds | 300 g/ha | Better than picloram (post-emergence) | nih.gov |

| Compound S202 (a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid) | Arabidopsis thaliana | 0.5 µmol/L | 78.4% | bohrium.commdpi.com |

| Florpyrauxifen | Arabidopsis thaliana | 0.5 µmol/L | 33.8% | bohrium.commdpi.com |

| Various 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (28 compounds) | Brassica napus | 250 µM | >80% | bohrium.commdpi.com |

Medicinal Chemistry Applications

While primarily investigated for their herbicidal properties, the halogenated picolinate (B1231196) scaffold, including derivatives of this compound, has also found applications in medicinal chemistry. The presence of halogen atoms and other reactive groups allows for the synthesis of a diverse range of molecules with potential therapeutic uses. nih.gov

Interaction with Specific Molecular Targets for Therapeutic Intervention

The core structure of this compound serves as a versatile starting material for creating compounds that can interact with various biological targets. For instance, derivatives of this compound have been explored as inhibitors of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways that are often dysregulated in cancer. google.com Additionally, the picolinate structure is a key component in the development of ligands for the cannabinoid type 2 (CB2) receptor, which is a target for treating inflammatory and neurodegenerative diseases. ethz.ch The synthesis of these targeted molecules often involves leveraging the reactivity of the bromo and chloro substituents on the picolinate ring. google.comethz.ch

In the context of anti-tuberculosis research, chloropicolinate derivatives have been designed to mimic the isonicotinamide (B137802) moiety found in drugs like isoniazid. acs.orgnih.gov These compounds are intended to inhibit enzymes essential for the survival of Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net Molecular docking studies have suggested that these derivatives can bind effectively to the active site of enzymes like MurB, which is involved in the biosynthesis of the bacterial cell wall. acs.orgnih.gov

Inhibitor Development in Enzyme Systems (e.g., BACE-1 and BACE-2 inhibitors for related compounds)

The development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a significant area of research for Alzheimer's disease, as this enzyme is crucial for the production of amyloid-β peptides. nih.govmdpi.com While direct studies on this compound as a BACE1 inhibitor are not prominent, the broader class of heterocyclic compounds is of great interest. Many BACE1 inhibitors also show activity against the homologous enzyme BACE2, which can be a concern for off-target effects. nih.govnih.gov

The following table provides examples of BACE1 inhibitors and their selectivity for BACE1 versus BACE2, illustrating the ongoing challenge in developing highly selective inhibitors.

| Inhibitor | BACE1 Kᵢ (nM) | BACE2 Kᵢ (nM) | Selectivity (BACE2/BACE1) | Source |

| Verubecestat | 2.2 | 0.34 | 0.15 | nih.gov |

| CNP520 | 11 | 30 | 2.7 | nih.gov |

Role in Anti-Cancer Research (e.g., Hematological Cancers, Solid Tumors, Myelodysplastic Syndromes)

Picolinate-containing compounds have been investigated for their potential in cancer therapy. For example, chromium picolinate has been studied for its effects on cancer cells, although with some conflicting results regarding its safety. nutraingredients.comeurekalert.orgsciencedaily.com More targeted approaches have involved creating complex molecules where the picolinate structure is part of a larger compound designed to inhibit specific cancer-related proteins.

Derivatives of this compound have been used in the synthesis of Bcl-xL inhibitors, which are of interest for treating various cancers, including hematological malignancies and solid tumors. google.com Bcl-xL is an anti-apoptotic protein that is often overexpressed in cancer cells, and its inhibition can promote cancer cell death.

Furthermore, chromium (III)-based compounds, which can include picolinate as a ligand, have shown potential in inhibiting the progression of colorectal cancer. nih.gov These compounds have been found to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. nih.gov One study demonstrated that a chromium (III)-based compound could inhibit the migration and invasion of colorectal cancer cells and reduce the levels of proteins associated with metastasis. nih.gov

In vitro Cytotoxicity Profiling against Mammalian Cell Lines (e.g., Macrophages)

When developing compounds for therapeutic use, it is crucial to assess their toxicity towards healthy mammalian cells. In the context of developing anti-tuberculosis drugs from chloropicolinate derivatives, cytotoxicity studies have been conducted on macrophage cell lines. acs.orgnih.gov This is particularly relevant as Mycobacterium tuberculosis can reside within macrophages.

A study on a series of chloropicolinate amide and urea derivatives, synthesized from precursors like methyl 6-bromo-3-chloropicolinate, evaluated their toxicity against macrophage-like cells. acs.orgnih.gov The results indicated that while some compounds showed a degree of inhibition at higher concentrations, they were generally found to be non-toxic at concentrations effective against the bacteria, suggesting a favorable therapeutic window. acs.orgnih.govresearchgate.net

The following table presents a summary of the cytotoxicity data for selected chloropicolinate derivatives against macrophage cells.

| Compound | Concentration (µg/mL) | Inhibition of Macrophage Growth (%) | Source |

| Compound 10 | 25 | 22.4 | acs.orgnih.gov |

| Compound 22 | 25 | 14.9 | acs.orgnih.gov |

| Compound 10 | 10 | 0 | acs.orgnih.gov |

| Compound 22 | 10 | 0 | acs.orgnih.gov |

| Compounds 14, 16, 19, 28 | Not specified | Found to be completely non-toxic | researchgate.net |

Computational and Theoretical Investigations of Methyl 3 Bromo 6 Chloropicolinate and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule to the active site of a target protein.

In the context of developing new antibacterial agents, analogues of Methyl 3-bromo-6-chloropicolinate have been investigated as potential inhibitors of key bacterial enzymes. One such target is the UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) enzyme, which is essential for the biosynthesis of the peptidoglycan layer of bacterial cell walls. acs.orgnih.gov The inhibition of MurB disrupts this process, making it an attractive target for novel antibiotics against pathogens like Mycobacterium tuberculosis. nih.govresearchgate.net

Researchers have synthesized a series of chloropicolinate amides and urea (B33335) derivatives, using this compound as a chemical intermediate, and evaluated their interaction with the MurB enzyme through molecular docking simulations. acs.orgnih.gov These studies calculate the binding energy, which indicates the affinity of the ligand for the enzyme, and identify the specific amino acid residues involved in the interaction. Lower binding energy values suggest a more stable and favorable interaction. For example, in a study of chloropicolinate amide derivatives, compounds were docked into the active site of the S. aureus MurB enzyme. The results, as illustrated in the table below, showed that several derivatives formed strong interactions, primarily through hydrogen bonds with key residues in the enzyme's active site. acs.orgresearchgate.net This strong correlation between the in silico docking analysis and in vitro antimycobacterial activity highlights the predictive power of these computational models in identifying promising drug candidates. nih.govresearchgate.net

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (MurB) | Number of H-Bonds |

|---|---|---|---|

| Derivative A | -8.5 | Ser10, Tyr15, Arg110 | 3 |

| Derivative B | -9.2 | Tyr15, Asn90, Gly91 | 3 |

| Derivative C | -7.9 | Ser10, Gly91 | 2 |

| Derivative D | -9.5 | Tyr15, Arg110, Ser120 | 4 |

Note: The data in this table is representative and based on findings for chloropicolinate amide analogues derived from studies on MurB inhibitors. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com The fundamental principle is that the structural properties of a chemical, such as its physicochemical features, are responsible for its biological effects. mdpi.com

The QSAR modeling workflow involves several key steps:

Data Set Preparation : A collection of compounds with known biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties, are calculated.

Model Development : Statistical methods or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. toxicology.org

Prediction : The validated model is used to predict the activity of new, untested compounds.

For a class of compounds like halogenated picolinates, QSAR models can be developed to predict their herbicidal or antibacterial activity based on structural features. By analyzing how substitutions on the pyridine (B92270) ring affect activity, these models can guide the synthesis of more potent analogues of this compound, accelerating the discovery process. The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models to ensure they are scientifically sound for regulatory purposes, such as risk assessment. toxicology.org

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Curation | Compile a dataset of molecules with measured biological activity (e.g., IC50, Ki). mdpi.com | ChEMBL, PubChem |

| 2. Descriptor Calculation | Generate numerical values representing molecular properties (1D, 2D, 3D). toxicology.org | Dragon, Mordred |

| 3. Model Building | Use statistical methods to link descriptors to activity. mdpi.com | Random Forest, Support Vector Machine (SVM) toxicology.org |

| 4. Model Validation | Assess the model's robustness and predictive power using test sets and cross-validation. toxicology.org | Leave-one-out cross-validation, R², Q² |

| 5. Mechanistic Interpretation | Analyze the model to understand which structural features drive activity. toxicology.org | Descriptor importance analysis |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods can be applied to this compound to understand its fundamental chemical properties.

By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient parts of the molecule. This information is critical for predicting chemical reactivity. For instance, the analysis of surface electrostatic potential can show which atoms are most susceptible to attack by electrophilic or nucleophilic reagents. researchgate.net

Furthermore, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com This understanding helps predict how modifications to the structure, such as changing the halogen substituents, will affect the molecule's reactivity and potential biological activity. mdpi.com

| Calculated Property | Significance for this compound |

|---|---|

| Electron Density Distribution | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, predicting reaction pathways. researchgate.net |

| HOMO Energy | Relates to the ability to donate electrons; indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the conformational dynamics and stability of a system, such as a drug candidate bound to its target. mdpi.commdpi.com

For a complex formed between an analogue of this compound and an enzyme like MurB, an MD simulation can verify the stability of the binding pose predicted by docking. mdpi.com Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure. A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and the binding is stable. mdpi.comaimspress.com

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values highlight flexible regions of the protein or ligand. mdpi.com

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the persistence of key interactions. mdpi.com

These simulations can reveal whether a promising candidate identified through docking maintains a stable interaction within the dynamic environment of the binding pocket, providing a higher level of confidence before proceeding to experimental validation. mdpi.com

Computational Drug Repurposing and Virtual Screening Strategies

Drug repurposing, or repositioning, is a strategy that identifies new therapeutic uses for existing, approved drugs. nih.gov Virtual screening is a broader computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Both approaches are powerful tools in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. nih.gov

Virtual screening campaigns can be used to identify potential inhibitors of a specific target, such as a viral protease or a bacterial enzyme. mdpi.comfrontiersin.org These campaigns often start with molecular docking to screen libraries containing thousands or millions of compounds. nih.gov The top-scoring hits are then prioritized for further investigation. A compound with a scaffold similar to this compound could be identified through such a screen.

Conversely, in a drug repurposing strategy, a library of known drugs (like the DrugBank database) is screened against a new target. frontiersin.org This approach can rapidly find clinical candidates for emerging diseases. frontiersin.orgchemrxiv.org The identification of molecules through these in silico methods provides a strong starting point for experimental validation and further lead optimization. researchgate.net

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of Methyl 3-bromo-6-chloropicolinate and its precursors is a critical area for ongoing research, with a focus on improving efficiency, yield, and environmental sustainability. Current synthetic routes often involve multi-step processes. For instance, the synthesis of the related compound, methyl 6-bromo-3-chloropyridine-2-carboxylate, can be achieved by reacting 3,6-dichloropyridine-2-carboxylic acid with hydrobromic acid in acetic acid, followed by esterification with methanol (B129727) and sulfuric acid. nih.govresearchgate.net Another approach involves the bromination of a precursor like methyl 6-chloro-3-methylpicolinate using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. chemicalbook.com

Table 1: Example Synthetic Reaction for a Related Picolinate (B1231196)

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 6-chloro-3-methylpicolinate | N-Bromosuccinimide, Benzoyl peroxide, Acetic acid | Tetrachloromethane, 100°C, 1 hour | Methyl 3-(bromomethyl)-6-chloropicolinate | 68% | chemicalbook.com |

| 6-bromo-3-chloropyridine-2-carboxylic acid | Methanol, Sulfuric acid | Reflux, 6 hours | Methyl 6-bromo-3-chloropyridine-2-carboxylate | - | nih.govacs.org |

Discovery of New Biological Targets and Expanded Therapeutic Applications for Derivatives

Derivatives of chloropicolinates have shown promise in the field of medicinal chemistry, particularly as antimicrobial agents. A significant area of research has been the design and synthesis of novel chloropicolinate amide and urea (B33335) derivatives as potential inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net In one study, a series of thirty new derivatives based on a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate scaffold were synthesized and tested. nih.govacs.org Several of these compounds demonstrated significant in vitro activity against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values in the low micromolar range, comparable to some existing anti-TB drugs. acs.orgresearchgate.net Molecular docking studies suggested that these compounds might exert their effect by inhibiting enzymes like MurB, which is involved in the bacterial cell wall synthesis pathway. researchgate.net

Future research will aim to expand upon these findings. This includes optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Beyond tuberculosis, the picolinate scaffold could be explored for activity against other pathogens, including drug-resistant bacteria and fungi. Furthermore, the core structure could be adapted to target other disease areas. For example, novel pyrazine (B50134) derivatives incorporating a bromochloropyridinyl methyl group have been investigated as inhibitors of SHP2, a protein implicated in various cancers, highlighting the potential for this chemical class in oncology. google.com The versatility of the picolinate core makes it a promising starting point for developing new therapeutic agents across a range of diseases. mdpi.comircbc.ac.cn

Table 2: In Vitro Antimycobacterial Activity of Selected Chloropicolinate Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (μM) | Reference |

|---|---|---|

| 19 | 6.98 | researchgate.net |

| 28 | 7.00 | researchgate.net |

| 22 | 7.86 | researchgate.net |

| 10 | 7.90 | researchgate.net |

Data from a study on novel diamino phenyl chloropicolinate derivatives. nih.govresearchgate.net

Refinement of Agrochemical Properties for Environmentally Conscious Applications

Picolinic acid derivatives are well-established as synthetic auxin herbicides. mdpi.com Compounds like aminopyralid, and more recently, 6-arylpicolinates such as halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), have demonstrated high efficacy in controlling broadleaf weeds. researchgate.netmdpi.comresearchgate.net These herbicides function by mimicking the plant hormone auxin and binding to specific receptor proteins like the auxin-signaling F-box protein 5 (AFB5), leading to uncontrolled growth and eventual plant death. mdpi.comufl.edu

The role of this compound in this field is as a key building block for creating new herbicidal molecules. Future research will focus on refining the agrochemical properties of its derivatives to enhance their environmental profile. This involves designing compounds with greater selectivity, targeting problematic weeds while remaining safe for crops like corn, wheat, and sorghum. mdpi.com A key goal is to develop herbicides with lower application rates, reducing the chemical load on the environment. hracglobal.com Furthermore, understanding and managing the potential for weed resistance is crucial for the long-term sustainability of these herbicides. hracglobal.com Research into derivatives that utilize different binding modes or have novel mechanisms of action will be essential to create more environmentally conscious and durable weed management solutions. This includes developing products that are effective in various settings, including aquatic environments, and are part of integrated pest management programs that ensure agricultural longevity. ufl.eduhracglobal.com

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure and function of this compound and its derivatives is fundamental to their development. Advanced analytical techniques are indispensable for this purpose. The structural confirmation of newly synthesized derivatives routinely employs techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and elemental analysis. nih.govacs.org For unambiguous structural elucidation, single-crystal X-ray diffraction is a powerful tool that provides detailed information about bond lengths, angles, and intermolecular interactions in the solid state. acs.org

In parallel, computational chemistry offers powerful predictive capabilities. openaccessjournals.com Molecular docking studies, for example, are used to predict how picolinate derivatives bind to their biological targets, such as the AFB5 receptor in plants or the MurB enzyme in bacteria. researchgate.netmdpi.com These in silico models help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. openaccessjournals.com Future research will see a greater integration of these computational tools with experimental data. Predicting properties like collision cross-section (CCS) through computational methods can aid in compound identification in complex mixtures. uni.lu The synergy between advanced spectroscopic analysis and computational modeling will accelerate the discovery cycle, allowing for a more rational, data-driven approach to designing molecules with desired therapeutic or agrochemical properties.

Table 3: Predicted Spectroscopic and Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrClNO₂ | uni.lu |

| Monoisotopic Mass | 248.91922 Da | uni.lu |

| InChIKey | APCPBNNLVCVDPL-UHFFFAOYSA-N | sigmaaldrich.com |

| Predicted [M+H]⁺ m/z | 249.92650 | uni.lu |

| Predicted CCS for [M+H]⁺ (Ų) | 136.3 | uni.lu |

Interdisciplinary Research Collaborations to Accelerate Discovery and Development

The journey of a molecule like this compound from a laboratory chemical to a valuable product is inherently complex and requires a multidisciplinary approach. mdpi.comuniversiteitleiden.nl Accelerating the discovery and development process hinges on fostering collaborations between experts in various fields.

In drug discovery, this involves close interaction between organic chemists synthesizing new derivatives, pharmacologists evaluating their biological activity, and computational scientists modeling their interactions with target proteins. mdpi.comopenaccessjournals.com Similarly, in the agrochemical sector, collaboration between synthetic chemists, plant biologists, and environmental scientists is crucial for developing effective and safe herbicides. frontiersin.org Partnerships between academic research institutions, which often drive early-stage discovery, and industrial partners with the resources for large-scale development and commercialization are particularly vital. frontiersin.org Such collaborations can bridge the gap between fundamental research and real-world applications, ensuring that promising compounds are efficiently translated into beneficial technologies for medicine and agriculture. universiteitleiden.nlnih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methyl 3-bromo-6-chloropicolinate with high purity?

- Answer: Synthesis typically involves esterification of the corresponding pyridinecarboxylic acid or halogenation of precursor picolinates. Key challenges include minimizing side reactions (e.g., over-bromination or ester hydrolysis). Use inert atmospheres to prevent degradation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (polar aprotic solvents) is critical. Purity (>95%) can be verified using HPLC with UV detection at 254 nm .

Q. How can researchers confirm the molecular structure of this compound?

- Answer: Combine spectroscopic techniques:

- NMR : -NMR to identify ester methyl protons (~3.9 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Br/Cl). -NMR confirms carbonyl (C=O) and halogen-substituted carbons .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks (m/z 250.48) and isotopic patterns consistent with Br/Cl .

- X-ray Crystallography : For unambiguous confirmation, use single-crystal diffraction (refer to software like ORTEP-III for structural refinement) .

Q. What safety protocols are essential when handling this compound?

- Answer: The compound exhibits hazards (H302: toxic if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at room temperature to prevent decomposition . Neutralize spills with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does the reactivity of this compound differ in Suzuki-Miyaura couplings compared to analogous bromopyridines?

- Answer: The electron-deficient pyridine ring and ester group influence catalytic efficiency. Bromine at C3 is more reactive than chlorine at C6 in cross-couplings. Optimize conditions using Pd(PPh)/XPhos catalysts and KCO base in THF/water. Compare with structurally similar compounds (e.g., 3-bromo-4-methylpyridine ) to assess electronic effects on reaction rates .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the C3-bromo position?

- Answer: Competing hydrolysis of the ester group can occur under basic conditions. Use mild nucleophiles (e.g., Grignard reagents in anhydrous THF) and low temperatures (0–5°C). Monitor reaction progress via TLC (silica, UV-active spots). For regioselective substitution, steric and electronic factors favor C3-Br over C6-Cl due to lower activation energy .

Q. How can this compound serve as a precursor for heterocyclic drug intermediates?

- Answer: The ester and halogen substituents enable diversification:

- Ester hydrolysis : Convert to carboxylic acid for amide coupling (e.g., with amines for kinase inhibitor scaffolds).

- Halogen exchange : Replace Br with aryl/heteroaryl groups via cross-coupling for library synthesis.

- Ring functionalization : Use directed ortho-metalation (DoM) at C4/C5 positions for further derivatization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate thermal stability data?

- Answer: Variations may arise from polymorphic forms or impurities. Perform DSC analysis at 10°C/min under nitrogen. Compare with literature values for related compounds (e.g., methyl 6-chloro-3-(trifluoromethyl)picolinate ). Reproduce results using standardized recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. Conflicting reactivity in cross-coupling reactions: How to troubleshoot?

- Answer: Contradictions may stem from catalyst loading or solvent effects. Design a DOE (Design of Experiments) varying Pd catalysts (e.g., Pd(OAc) vs. PdCl), ligands (bidentate vs. monodentate), and solvents (DME vs. dioxane). Use GC-MS to identify byproducts (e.g., dehalogenation or homocoupling) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.